molecular formula C12H18N2O2S B183535 1-Methyl-4-tosylpiperazine CAS No. 46779-48-0

1-Methyl-4-tosylpiperazine

Cat. No. B183535
CAS RN: 46779-48-0
M. Wt: 254.35 g/mol
InChI Key: LOQGRIZFMIRFTQ-UHFFFAOYSA-N
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Description

1-Methyl-4-tosylpiperazine is a chemical compound with the molecular formula C12H18N2O2S . It is also known by its CAS Number: 46779-48-0 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-tosylpiperazine consists of a six-membered ring containing two nitrogen atoms . The molecular weight of this compound is 254.35 g/mol.

Scientific Research Applications

1. Antimicrobial Activities and Molecular Docking Studies

  • Summary of the Application: 1-Methyl-4-tosylpiperazine is used in the synthesis of sulfonamide compounds, which have been evaluated for their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .
  • Methods of Application or Experimental Procedures: The antibacterial properties of the drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .
  • Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

2. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening

  • Summary of the Application: 1-Methyl-4-tosylpiperazine is used in the synthesis of piperazine-based dithiocarbamate acetamide hybrids, which were evaluated for in vitro tyrosinase inhibition and thrombolytic and hemolytic cytotoxic activities .
  • Methods of Application or Experimental Procedures: An ecofriendly ultrasonic-assisted synthetic approach was applied to achieve a novel series of 1-tosyl piperazine dithiocarbamate acetamide hybrids .
  • Results or Outcomes: Among all the piperazine-based dithiocarbamate acetamide target molecules, the structural analogs 4d displayed excellent tyrosinase inhibition efficacy (IC 50 = 6.88 ± 0.11 µM) which was better than the reference standard drugs kojic acid (30.34 ± 0.75 µM) and ascorbic acid (11.5 ± 1.00 µM), respectively .

Future Directions

While specific future directions for 1-Methyl-4-tosylpiperazine are not mentioned in the search results, it’s worth noting that the field of piperazine derivatives is a subject of ongoing research . This includes the development of new synthesis methods and the exploration of potential applications in various fields.

properties

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-11-3-5-12(6-4-11)17(15,16)14-9-7-13(2)8-10-14/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQGRIZFMIRFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296724
Record name 1-Methyl-4-(toluene-4-sulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-4-tosylpiperazine

CAS RN

46779-48-0
Record name 46779-48-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111206
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-(toluene-4-sulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-4-(PARA-TOLYLSULFONYL)-PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Huang, W Xu, H **e, S Li - The Journal of organic chemistry, 2012 - ACS Publications
… In continuation of our work on the synthesis of 1-methyl-4-tosylpiperazine from N,N′-dimethylethylenediamine and tosylbis(2-(tosyloxy)ethyl)amine (Scheme 1), (18) we promote the …
Number of citations: 11 pubs.acs.org
YM Shafran, AA Hussein, NA Beliaev, VA Shevyrin… - ACS …, 2022 - ACS Publications
… While preparing triazoles 4d and 4o, aqueous acetic washes were used for the isolation of 1-methyl-4-tosylpiperazine (6a) and 4-methyl-N-((4-methylpiperazin-1-yl)methylene)…
Number of citations: 1 pubs.acs.org
J Huang, Z Zhou, TH Chan - Synthesis, 2009 - thieme-connect.com
… Compound 11 was identified as 1-methyl-4-tosylpiperazine [¹¹] on the basis of its spectroscopic properties, and its structure was further confirmed by single-crystal X-ray crystallography (…
Number of citations: 4 www.thieme-connect.com
C Buathongjan, D Beukeaw… - European Journal of …, 2015 - Wiley Online Library
The iodine‐catalyzed oxidative amination of sodium sulfinates in the presence of sodium percarbonate as the oxidant has been developed. The reaction shows good substrate scope …
S Yotphan, L Sumunnee, D Beukeaw… - Organic & …, 2016 - pubs.rsc.org
A new synthesis of sulfonamides has been developed via an iodine-catalyzed sulfonylation of amines with arylsulfonyl hydrazides. This metal-free strategy employs readily accessible …
Number of citations: 52 pubs.rsc.org

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